molecular formula C8H9ClN4 B6183023 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride CAS No. 2624137-44-4

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride

Cat. No.: B6183023
CAS No.: 2624137-44-4
M. Wt: 196.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is a nitrogen-containing heterocyclic compound It is characterized by the presence of an azido group attached to the cyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride typically involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. The reaction is carried out in the presence of a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which undergo intramolecular cyclotransamination to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition of azides with alkynes.

Major Products Formed

    Substitution Reactions: Products include substituted cyclopenta[b]pyridine derivatives.

    Reduction Reactions: Products include amine derivatives of cyclopenta[b]pyridine.

    Cycloaddition Reactions: Products include triazole derivatives.

Scientific Research Applications

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active compounds.

    Materials Science: It can be used in the development of new materials with unique properties.

    Chemical Biology: It can be used as a probe in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The azido group can also participate in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but lacks the azido group.

    5H-cyclopenta[b]pyridine derivatives: These compounds have variations in the substituents attached to the cyclopenta[b]pyridine ring.

Uniqueness

7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry applications. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

2624137-44-4

Molecular Formula

C8H9ClN4

Molecular Weight

196.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.